(1S,2S)-2-methoxycyclopropanamine hydrochloride
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Overview
Description
(1S,2S)-2-Methoxycyclopropanamine hydrochloride is a synthetic organic compound belonging to the class of cyclopropane derivatives. It is characterized by a cyclopropane ring substituted with a methoxy group and an amine group, and it is commonly used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-methoxycyclopropanamine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are often carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize efficiency and minimize costs. The use of flow microreactor systems has been explored for the direct and sustainable synthesis of such compounds, offering advantages in terms of scalability and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Methoxycyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted cyclopropane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane oxides, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Scientific Research Applications
(1S,2S)-2-Methoxycyclopropanamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (1S,2S)-2-methoxycyclopropanamine hydrochloride involves its interaction with specific molecular targets. It primarily acts on adrenergic receptors, functioning as an agonist of alpha adrenergic receptors and, to a lesser extent, beta adrenergic receptors . This interaction leads to vasoconstriction, which is utilized in decongestant applications .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride: Similar in structure but with a methyl group instead of a methoxy group.
1-Aminocyclopropanecarboxylic acid: Another cyclopropane derivative with different functional groups.
Pseudoephedrine: A well-known compound with similar adrenergic receptor activity.
Uniqueness
(1S,2S)-2-Methoxycyclopropanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group differentiates it from other cyclopropane derivatives, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(1S,2S)-2-methoxycyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWRVSLZASDSJT-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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